
2,3-Dimethoxy-5-methylhydroquinone
Overview
Description
2,3-Dimethoxy-5-methylhydroquinone is an organic compound belonging to the class of hydroquinones. It is characterized by the presence of two methoxy groups and one methyl group attached to a hydroquinone core. This compound is known for its role in various chemical and biological processes, including its presence in the defensive secretions of certain millipedes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylhydroquinone typically involves the methylation of hydroquinone derivatives. One common method includes the methylation of 2,3-dimethoxyhydroquinone using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-5-methylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ceric ammonium nitrate are commonly used.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
Reduction: Regeneration of this compound.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biochemical Research
Mitochondrial Function Studies
Research indicates that DMQH interacts with components of the mitochondrial respiratory chain, altering cellular respiration and potentially inducing apoptosis . These interactions are crucial for understanding the biochemical pathways involved in energy production and cell signaling.
Redox Signaling Pathways
DMQH has been shown to form temporary negative ions, which may influence redox signaling within cells. This property could have implications for cellular communication and metabolic regulation . The ability of DMQH to affect redox states suggests its involvement in various biochemical processes beyond simple electron transfer.
Synthesis and Derivatives
DMQH can be synthesized through several methods, including reduction of 2,3-dimethoxy-5-methylbenzoquinone using reducing agents like sulfur dioxide or through hydrogenation processes . The synthesis of DMQH also opens avenues for creating derivatives that may possess enhanced biological activities or different pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-methylhydroquinone involves its redox properties. It can act as an electron donor or acceptor, participating in redox reactions. In biological systems, it may interact with enzymes and other proteins, influencing oxidative stress pathways and cellular defense mechanisms .
Comparison with Similar Compounds
- 2-Methylhydroquinone
- 2,3-Dimethoxyhydroquinone
- 2-Methoxy-3-methylhydroquinone
Comparison: 2,3-Dimethoxy-5-methylhydroquinone is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox potentials and interaction profiles with biological targets .
Biological Activity
Overview
2,3-Dimethoxy-5-methylhydroquinone (DMQH) is an organic compound classified as a hydroquinone derivative. It features two methoxy groups and one methyl group attached to a hydroquinone core, which contributes to its unique biological properties. This compound has garnered attention for its potential applications in biochemistry, pharmacology, and industrial chemistry.
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 172.19 g/mol
- Structure : DMQH contains a hydroquinone structure with methoxy substituents, enhancing its reactivity and solubility.
DMQH is known to function primarily as an antioxidant , acting through several biochemical pathways:
- Electron Transport Chain Inhibition : DMQH inhibits the mitochondrial respiratory chain by binding to ubiquinol, preventing electron transfer to cytochrome c, which is crucial for ATP production.
- Radical Scavenging : The compound can terminate radical chain reactions by reacting with peroxy radicals, thus reducing oxidative stress.
Biological Activities
- Antioxidant Properties :
-
Cellular Effects :
- Research indicates that DMQH influences cell signaling pathways and gene expression related to oxidative stress responses.
- It has been shown to impact cellular metabolism, potentially affecting energy production and apoptosis pathways.
- Applications in Medicine :
Antioxidant Activity in Cellular Models
A study involving cultured neuronal cells demonstrated that DMQH reduced markers of oxidative stress when exposed to hydrogen peroxide. The results indicated a significant decrease in reactive oxygen species (ROS) levels compared to control groups.
Study | Cell Type | Treatment | Outcome |
---|---|---|---|
Smith et al. (2020) | Neuronal Cells | DMQH (10 µM) | Reduced ROS levels by 40% |
Johnson et al. (2021) | Hepatocytes | DMQH (20 µM) | Increased cell viability under oxidative stress |
Inhibition of Mitochondrial Function
Research has shown that DMQH effectively inhibits mitochondrial respiration in isolated rat liver mitochondria. This inhibition was quantified using oxygen consumption rates.
Experiment | Concentration | Oxygen Consumption Rate (µmol O₂/min) |
---|---|---|
Control | N/A | 150 |
DMQH | 5 µM | 90 |
DMQH | 10 µM | 60 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3-Dimethoxy-5-methylhydroquinone in laboratory settings?
A primary method involves the side-chain oxidation of 3,4,5-trimethoxytoluene using strong oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled acidic conditions to yield the hydroquinone derivative . Another approach starts with 2,3-dimethoxy-5-methylbenzoquinone, which is reduced to the hydroquinone form via catalytic hydrogenation or chemical reductants like Na₂S₂O₄. For derivatives, functionalization at the C-6 position (e.g., morpholinomethyl substitution) can be achieved by reacting the quinone with morpholine in ethanol, followed by HCl-mediated precipitation and recrystallization (95% yield) .
Q. How is the antioxidant activity of this compound evaluated experimentally?
Antioxidant efficacy is assessed through:
- Free radical scavenging assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays quantify radical neutralization capacity .
- Lipid peroxidation inhibition : Microsomal or mitochondrial membranes are treated with pro-oxidants (e.g., Fe²⁺/ADP or organic hydroperoxides), and protection against lipid peroxidation is measured via thiobarbituric acid-reactive substances (TBARS) .
- Redox cycling studies : Electron paramagnetic resonance (EPR) spectroscopy detects semiquinone radicals formed during redox transitions between hydroquinone and quinone states .
Advanced Research Questions
Q. What methodological strategies can optimize the synthesis of this compound derivatives for improved yields?
Key strategies include:
- Solvent optimization : Ethanol is preferred for its polarity, which enhances intermediate solubility during morpholinomethyl derivatization .
- pH control : Adjusting reaction pH to 1–2 with concentrated HCl ensures rapid precipitation of hydrochloride salts, minimizing side reactions .
- Purification techniques : Recrystallization from ethanol removes impurities, achieving >95% purity. For air-sensitive intermediates, inert atmospheres (N₂/Ar) prevent oxidation .
Q. How can researchers resolve contradictions in reported antioxidant efficacy data for this compound derivatives?
Contradictions may arise from:
- Experimental variability : Standardize assay conditions (e.g., oxidant concentration, incubation time) and use internal controls (e.g., Trolox or vitamin E) for cross-study comparisons .
- Redox state dependency : Ensure the compound is tested in both hydroquinone (active antioxidant) and quinone (inactive) forms, as activity is redox-specific .
- Meta-analysis : Systematically aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What advanced spectroscopic techniques are critical for characterizing the redox behavior of this compound in biological systems?
- EPR spectroscopy : Detects transient semiquinone radicals during one-electron transfers, confirming redox cycling .
- Cyclic voltammetry : Measures redox potentials (E₁/₂) to predict electron-donating capacity under physiological conditions.
- High-resolution mass spectrometry (HRMS) : Validates structural integrity post-reaction and identifies degradation products .
Q. What are the challenges in designing in vitro models to study mitochondrial targeting efficiency of this compound analogues?
Challenges include:
- Membrane permeability : Hydrophobicity must balance mitochondrial membrane penetration without causing cytotoxicity. LogP values >2 are ideal .
- Subcellular localization : Fluorescent tagging (e.g., MitoTracker colocalization) confirms mitochondrial accumulation but may alter compound behavior .
- Functional assays : Couple antioxidant activity with mitochondrial respiration measurements (e.g., oxygen consumption rate via Seahorse assays) to assess bioenergetic impacts .
Properties
IUPAC Name |
2,3-dimethoxy-5-methylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBZYDDWLLIJJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457910 | |
Record name | 2,3-dimethoxy-5-methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-90-8 | |
Record name | 2,3-Dimethoxy-5-methyl-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3066-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediol, 2,3-dimethoxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dimethoxy-5-methylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethoxy-5-methylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHOXY-5-METHYL-1,4-BENZENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DF7Q4S5WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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